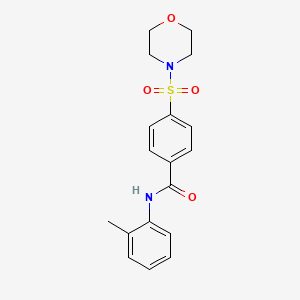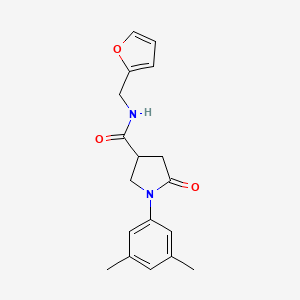
1-(3,5-dimethylphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide
説明
1-(3,5-dimethylphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in the development and activation of B-cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promise as a potential treatment for various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell activation and survival. Upon binding of an antigen to the BCR, BTK is recruited to the receptor complex and activated by phosphorylation. This leads to downstream signaling events that ultimately result in B-cell activation and proliferation. 1-(3,5-dimethylphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide inhibits BTK by binding to the enzyme's ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit B-cell activation and proliferation in preclinical studies. This has been demonstrated by the suppression of BCR signaling, reduction in cell viability, and induction of apoptosis in B-cell malignancies. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to BCR stimulation. This suggests that this compound may have potential applications in the treatment of autoimmune and inflammatory disorders.
実験室実験の利点と制限
One of the major advantages of 1-(3,5-dimethylphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide is its potent and selective inhibition of BTK. This allows for effective suppression of B-cell activation and proliferation, while minimizing off-target effects. This compound has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the study of 1-(3,5-dimethylphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of combination therapies with other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, to enhance the efficacy of B-cell malignancy treatment. Another potential application is in the treatment of autoimmune and inflammatory disorders, where B-cell activation and cytokine production play a key role in disease pathogenesis. Finally, further studies are needed to fully understand the potential side effects and toxicity of this compound, particularly with long-term use.
科学的研究の応用
1-(3,5-dimethylphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK, leading to suppression of B-cell activation and proliferation. This has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-6-13(2)8-15(7-12)20-11-14(9-17(20)21)18(22)19-10-16-4-3-5-23-16/h3-8,14H,9-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFIPGPVUMKMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[4-(4-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4427048.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4427049.png)
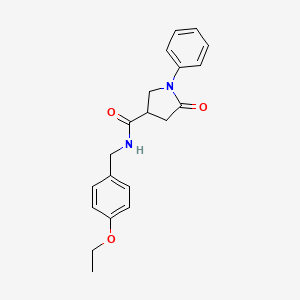
![N-1,3-benzodioxol-5-yl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4427068.png)
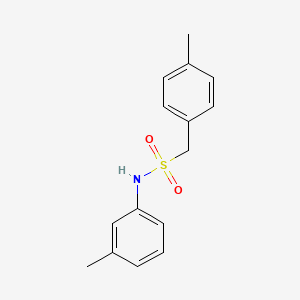
![methyl 6-(4-hydroxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4427082.png)

![3-(2-furyl)-6-[5-methyl-3-(2-thienyl)-4-isoxazolyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4427105.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427123.png)
![2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4427129.png)
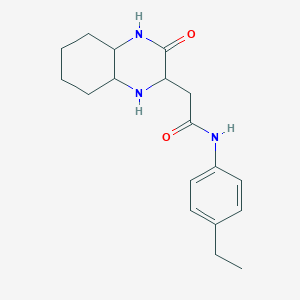
![8-(2-furylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427137.png)
